
4-(4-Chlorophenyl)-1-(3,4-dimethylphenyl)-3-(4-methoxyphenyl)-2,5-piperazinedione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-Chlorophenyl)-1-(3,4-dimethylphenyl)-3-(4-methoxyphenyl)-2,5-piperazinedione, also known as CDP-840, is a compound that has gained interest in scientific research due to its potential therapeutic applications. This compound belongs to the class of piperazinedione derivatives and has been studied extensively for its pharmacological properties.
Mécanisme D'action
The mechanism of action of 4-(4-Chlorophenyl)-1-(3,4-dimethylphenyl)-3-(4-methoxyphenyl)-2,5-piperazinedione is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and receptors in the body. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. This compound has also been found to act as an antagonist of the N-methyl-D-aspartate (NMDA) receptor, which is involved in the transmission of pain signals.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. It has been found to reduce the production of pro-inflammatory cytokines and chemokines, which are involved in the inflammatory response. This compound has also been shown to reduce the activity of matrix metalloproteinases (MMPs), which are enzymes that are involved in tissue remodeling and inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
4-(4-Chlorophenyl)-1-(3,4-dimethylphenyl)-3-(4-methoxyphenyl)-2,5-piperazinedione has several advantages as a research tool. It is a potent and selective inhibitor of COX-2 and has been shown to have anti-inflammatory and analgesic properties. However, there are also some limitations to its use in laboratory experiments. This compound is a relatively new compound, and its long-term safety and toxicity have not been fully established. Additionally, its efficacy in vivo may be affected by factors such as bioavailability and metabolism.
Orientations Futures
There are several future directions for research on 4-(4-Chlorophenyl)-1-(3,4-dimethylphenyl)-3-(4-methoxyphenyl)-2,5-piperazinedione. One area of interest is its potential use in the treatment of cancer. Further studies are needed to determine its efficacy in vivo and its potential use in combination with other anticancer agents. Another area of interest is its potential use in the treatment of chronic pain and inflammation. Future studies are needed to determine its safety and efficacy in human trials. Additionally, further research is needed to elucidate the mechanism of action of this compound and its potential use in other areas of medicine.
Méthodes De Synthèse
The synthesis of 4-(4-Chlorophenyl)-1-(3,4-dimethylphenyl)-3-(4-methoxyphenyl)-2,5-piperazinedione involves a multi-step process that includes the reaction of 4-chlorophenyl isocyanate with 3,4-dimethyl aniline, followed by the reaction of the resulting intermediate with 4-methoxyphenyl hydrazine. The final product is obtained by the cyclization of the resulting hydrazide intermediate with phosgene.
Applications De Recherche Scientifique
4-(4-Chlorophenyl)-1-(3,4-dimethylphenyl)-3-(4-methoxyphenyl)-2,5-piperazinedione has been studied for its potential therapeutic applications in various fields of medicine. It has been shown to exhibit antitumor, anti-inflammatory, and analgesic properties. In cancer research, this compound has been found to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. It has also been studied for its potential use in the treatment of chronic pain and inflammation.
Propriétés
Formule moléculaire |
C25H23ClN2O3 |
|---|---|
Poids moléculaire |
434.9 g/mol |
Nom IUPAC |
4-(4-chlorophenyl)-1-(3,4-dimethylphenyl)-3-(4-methoxyphenyl)piperazine-2,5-dione |
InChI |
InChI=1S/C25H23ClN2O3/c1-16-4-9-21(14-17(16)2)27-15-23(29)28(20-10-7-19(26)8-11-20)24(25(27)30)18-5-12-22(31-3)13-6-18/h4-14,24H,15H2,1-3H3 |
Clé InChI |
IPDKDJXTILUIPU-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)N2CC(=O)N(C(C2=O)C3=CC=C(C=C3)OC)C4=CC=C(C=C4)Cl)C |
SMILES canonique |
CC1=C(C=C(C=C1)N2CC(=O)N(C(C2=O)C3=CC=C(C=C3)OC)C4=CC=C(C=C4)Cl)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




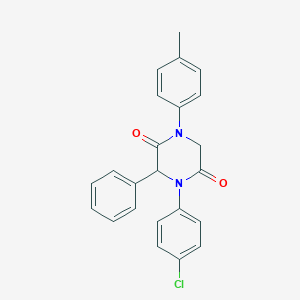
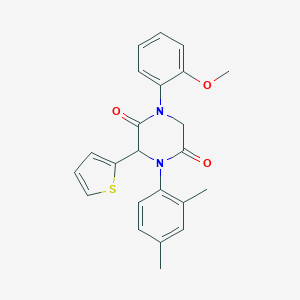
![1-(2,4-Dimethoxyphenyl)-3-[4-(dimethylamino)phenyl]-4-(4-methylphenyl)-2,5-piperazinedione](/img/structure/B242436.png)
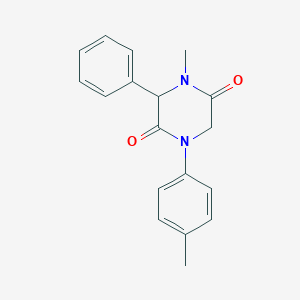
![3-[4-(Dimethylamino)phenyl]-1-(3,4-dimethylphenyl)-4-(4-ethoxyphenyl)-2,5-piperazinedione](/img/structure/B242439.png)
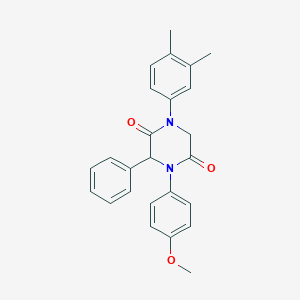
![1,3-Benzenedicarboxaldehyde, 5-[(1R)-1-[(1S,4R,4aR,6R,8aS)-decahydro-4-hydroxy-6-(1-hydroxy-1-methylethyl)-4,8a-dimethyl-1-naphthalenyl]-3-methylbutyl]-2,4,6-trihydroxy-](/img/structure/B242441.png)
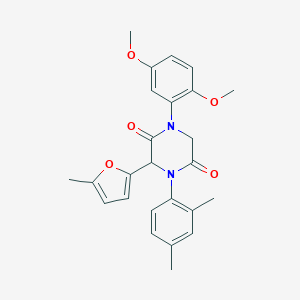
![3-[4-(Dimethylamino)phenyl]-4-(3,5-dimethylphenyl)-1-(4-methylphenyl)-2,5-piperazinedione](/img/structure/B242445.png)
![3-[4-(Dimethylamino)phenyl]-1-(4-methylphenyl)-4-phenyl-2,5-piperazinedione](/img/structure/B242450.png)
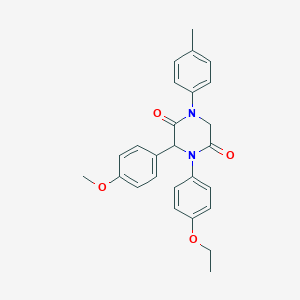
![4-(4-Chlorophenyl)-1-(2,4-dimethoxyphenyl)-3-[4-(dimethylamino)phenyl]-2,5-piperazinedione](/img/structure/B242455.png)
